Cas no 2227661-40-5 (rac-(3R,4S)-1-(benzyloxy)carbonyl-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid)

Technical Introduction: rac-(3R,4S)-1-(benzyloxy)carbonyl-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group and a 3-chlorophenyl substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules. Its stereochemical complexity and functional group diversity make it valuable for asymmetric synthesis and medicinal chemistry research. The presence of the Cbz group enhances stability during synthetic manipulations, while the carboxylic acid moiety allows for further derivatization. The 3-chlorophenyl group contributes to potential biological activity, making this compound useful in drug discovery and development. Its well-defined structure ensures reproducibility in synthetic applications.
rac-(3R,4S)-1-(benzyloxy)carbonyl-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid structure
2227661-40-5 structure
Product Name:rac-(3R,4S)-1-(benzyloxy)carbonyl-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid
CAS No:2227661-40-5
MF:C19H18ClNO4
MW:359.803524494171
CID:5817923
PubChem ID:92343164
Update Time:2025-05-24

rac-(3R,4S)-1-(benzyloxy)carbonyl-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • rac-(3R,4S)-1-(benzyloxy)carbonyl-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid
    • rac-(3R,4S)-1-[(benzyloxy)carbonyl]-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid
    • EN300-1454795
    • 2227661-40-5
    • Inchi: 1S/C19H18ClNO4/c20-15-8-4-7-14(9-15)16-10-21(11-17(16)18(22)23)19(24)25-12-13-5-2-1-3-6-13/h1-9,16-17H,10-12H2,(H,22,23)/t16-,17+/m0/s1
    • InChI Key: ZUIVPOGJUTZPKL-DLBZAZTESA-N
    • SMILES: ClC1=CC=CC(=C1)[C@@H]1CN(C(=O)OCC2C=CC=CC=2)C[C@H]1C(=O)O

Computed Properties

  • Exact Mass: 359.0924357g/mol
  • Monoisotopic Mass: 359.0924357g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 480
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 66.8Ų

rac-(3R,4S)-1-(benzyloxy)carbonyl-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid Pricemore >>

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Additional information on rac-(3R,4S)-1-(benzyloxy)carbonyl-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid

Comprehensive Overview of rac-(3R,4S)-1-(benzyloxy)carbonyl-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid (CAS No. 2227661-40-5)

The compound rac-(3R,4S)-1-(benzyloxy)carbonyl-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid (CAS No. 2227661-40-5) is a chiral pyrrolidine derivative with significant potential in pharmaceutical and synthetic chemistry. Its unique structure, featuring a benzyloxy carbonyl protecting group and a 3-chlorophenyl substituent, makes it a versatile intermediate for drug discovery. Researchers are increasingly interested in this compound due to its role in modulating biological targets, particularly in central nervous system (CNS) disorders and inflammation-related pathways.

In recent years, the demand for chiral building blocks like rac-(3R,4S)-1-(benzyloxy)carbonyl-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid has surged, driven by advancements in asymmetric synthesis and enantioselective catalysis. This compound's pyrrolidine core is a common motif in bioactive molecules, contributing to its relevance in medicinal chemistry. Its carboxylic acid functionality further enhances its utility for derivatization, enabling the creation of amides, esters, and other pharmacophores.

The synthesis of CAS No. 2227661-40-5 often involves multi-step organic reactions, including stereocontrolled cyclization and protective group strategies. A key challenge lies in achieving high diastereoselectivity during the formation of the pyrrolidine ring. Recent publications highlight innovative approaches using organocatalysts or transition metal complexes to optimize yield and purity. These methods align with the pharmaceutical industry's push toward greener and more sustainable synthetic routes.

From an application perspective, rac-(3R,4S)-1-(benzyloxy)carbonyl-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid has been explored in the development of G protein-coupled receptor (GPCR) modulators and enzyme inhibitors. Its structural features mimic natural ligands, making it valuable for probing protein-ligand interactions. Additionally, the 3-chlorophenyl moiety is frequently associated with enhanced binding affinity and metabolic stability, traits highly sought after in lead optimization.

Analytical characterization of this compound typically employs techniques such as nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS). These methods ensure rigorous quality control, especially for enantiomeric purity, which is critical given the compound's chiral centers. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), emphasize the importance of such analyses in preclinical development.

Market trends indicate growing interest in custom synthesis and contract research services for specialized intermediates like CAS No. 2227661-40-5. Pharmaceutical companies and academic institutions frequently seek tailored solutions to accelerate their R&D pipelines. This demand is further amplified by the rise of AI-driven drug design, where computational models predict the efficacy of novel derivatives derived from such scaffolds.

In conclusion, rac-(3R,4S)-1-(benzyloxy)carbonyl-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid represents a compelling case study in modern synthetic and medicinal chemistry. Its multifaceted applications, combined with evolving synthetic methodologies, position it as a key player in the quest for next-generation therapeutics. Future research may uncover additional roles for this compound in addressing unmet medical needs, particularly in precision medicine and targeted therapies.

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